
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde is a chemical compound with the molecular formula C8H6O3 It is known for its unique structure, which includes a cyclopentadiene ring substituted with hydroxymethylidene and dicarbaldehyde groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde typically involves the reaction of cyclopentadiene with formaldehyde under acidic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate hydroxymethyl derivative, which is then oxidized to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxymethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethylidene group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde groups can form Schiff bases with amines, while the hydroxymethylidene group can undergo nucleophilic attack. These reactions are facilitated by the electron-rich cyclopentadiene ring, which stabilizes intermediates and transition states .
相似化合物的比较
Similar Compounds
4-Dimethylaminomethylene-cyclopenta-2,5-diene-1,2-dicarbaldehyde: Similar structure but with a dimethylaminomethylene group instead of hydroxymethylidene.
Cyclopenta-2,5-diene-1,2-dicarbaldehyde: Lacks the hydroxymethylidene group, making it less reactive.
Hydroxymethylcyclopentadiene: Similar but lacks the dicarbaldehyde groups.
Uniqueness
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde is unique due to the combination of hydroxymethylidene and dicarbaldehyde groups on a cyclopentadiene ring. This unique structure imparts distinct reactivity and potential for diverse applications in various fields.
属性
CAS 编号 |
90321-80-5 |
|---|---|
分子式 |
C8H6O3 |
分子量 |
150.13 g/mol |
IUPAC 名称 |
4-(hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C8H6O3/c9-3-6-1-7(4-10)8(2-6)5-11/h1-5,9H |
InChI 键 |
IEJALHSKWNRHPS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC1=CO)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


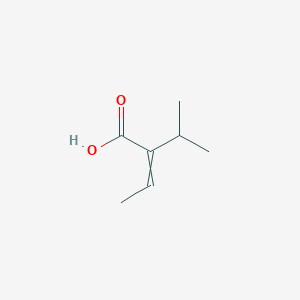
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)

![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
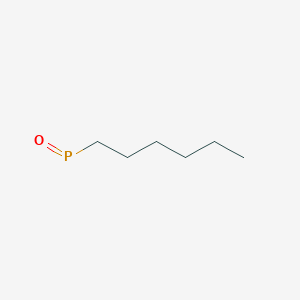
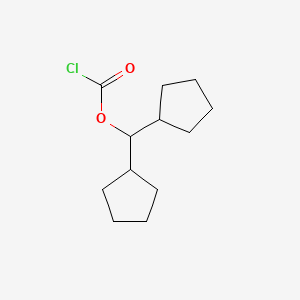
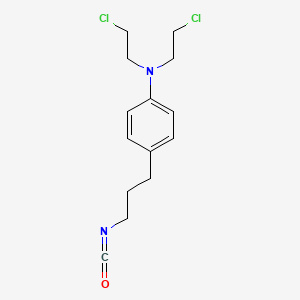
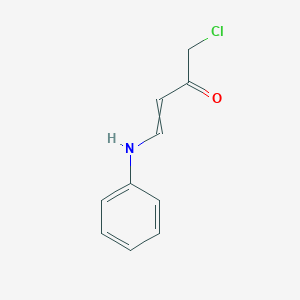
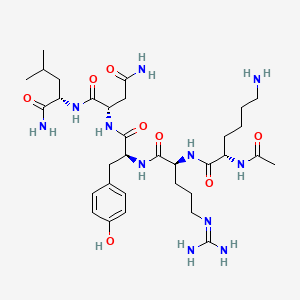
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
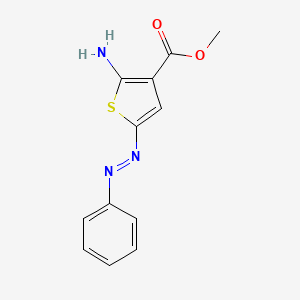
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
![1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane](/img/structure/B14360177.png)
